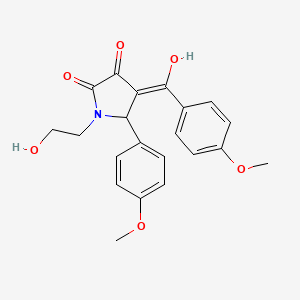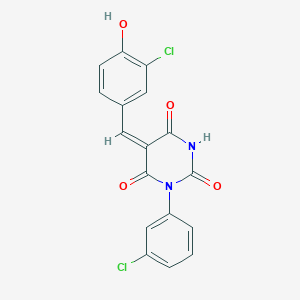
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair.
Mecanismo De Acción
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one selectively binds to PARP enzymes and inhibits their activity. PARP enzymes play a critical role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to be highly selective for PARP enzymes, which makes it a potent anticancer agent.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to have potent anticancer activity in preclinical studies. It has been found to be effective in killing cancer cells in vitro and in vivo, especially in patients with BRCA mutations. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown potential in the treatment of other diseases such as neurodegenerative disorders, inflammation, and cardiovascular diseases. However, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its high selectivity for PARP enzymes, which makes it a potent anticancer agent. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown promising results in preclinical studies, which makes it a potential candidate for clinical trials. However, one of the limitations of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, further research is needed to determine the full range of advantages and limitations of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments.
Direcciones Futuras
There are several future directions for the research of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One of the potential areas of research is the development of more soluble forms of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, which would make it easier to administer in vivo. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Another potential area of research is the combination of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with other anticancer agents, which could lead to increased efficacy in the treatment of cancer. Finally, further research is needed to determine the safety and efficacy of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in clinical trials, which could lead to its approval as a cancer therapy.
Conclusion:
In conclusion, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a potent inhibitor of PARP enzymes, which has shown promising results in the treatment of cancer and other diseases. Its high selectivity for PARP enzymes makes it a potent anticancer agent, and its potential applications in other fields make it a promising candidate for further research. However, further research is needed to determine the full range of biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, as well as its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
The primary application of 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is in the field of cancer research. PARP inhibitors have shown promising results in the treatment of cancer, especially in patients with BRCA mutations. 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to be highly effective in killing cancer cells by selectively targeting PARP enzymes, which leads to the accumulation of DNA damage and ultimately cell death. Additionally, 3-(3-bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has shown potential in the treatment of other diseases such as neurodegenerative disorders, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO2/c1-23-20-11-7-14(12-18(20)21)6-10-19(22)17-9-8-15-4-2-3-5-16(15)13-17/h2-13H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKGVWDNVFMNG-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919553.png)
![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3919559.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3919564.png)

![3-({4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3919577.png)

![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-benzimidazole](/img/structure/B3919604.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919618.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
amine](/img/structure/B3919642.png)